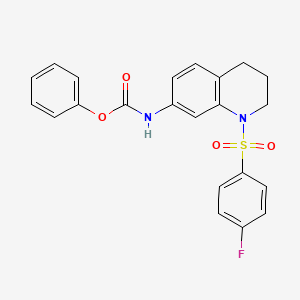

Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Description

Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a phenyl group, a fluorophenyl sulfonyl group, and a tetrahydroquinoline moiety, making it an interesting subject for scientific research.

Properties

IUPAC Name |

phenyl N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O4S/c23-17-9-12-20(13-10-17)30(27,28)25-14-4-5-16-8-11-18(15-21(16)25)24-22(26)29-19-6-2-1-3-7-19/h1-3,6-13,15H,4-5,14H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODAUPCLEJKVBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multiple steps, including the formation of the tetrahydroquinoline core, sulfonylation, and carbamate formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

- Building Blocks for Synthesis: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.

- Reagent in Chemical Reactions: It can act as a reagent in various chemical transformations due to its reactive functional groups.

Biology

- Biological Activity Studies: Research indicates that this compound may exhibit enzyme inhibition properties and receptor binding capabilities. It has been studied for its potential to modulate biological pathways.

Medicine

- Therapeutic Potential: Investigations into its pharmacological properties have revealed potential anti-inflammatory, antiviral, and anticancer activities. For instance:

- Anti-inflammatory Effects: Studies suggest it may reduce inflammation by modulating phosphodiesterase activity, affecting cAMP levels in inflammatory pathways.

- Anticancer Properties: Preliminary findings indicate that it could inhibit cancer cell proliferation through specific molecular interactions.

Industry

- Material Development: The unique chemical properties make it suitable for developing new materials such as polymers and coatings.

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate:

-

Antimicrobial Activity:

- Derivatives have shown significant effectiveness against bacterial strains like Mycobacterium smegmatis and Pseudomonas aeruginosa.

- In vitro assays indicated that these compounds disrupt bacterial growth by interfering with cellular processes.

-

Anti-inflammatory Studies:

- A study on rheumatoid arthritis models demonstrated that tetrahydroquinoline derivatives could effectively modulate Th17 cell responses, reducing disease severity when administered at optimized doses.

-

Pharmacokinetics:

- Related compounds exhibited favorable bioavailability profiles (e.g., 48% in mice), suggesting potential for oral therapeutic applications.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can be compared with other similar compounds, such as:

- Phenyl (1-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- Phenyl (1-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- Phenyl (1-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

These compounds share similar structures but differ in the substituents on the phenyl sulfonyl group

Biological Activity

Phenyl (1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article reviews the compound's biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with a phenylsulfonyl group and a carbamate moiety. The presence of a fluorine atom enhances its pharmacological profile by potentially improving binding affinity and metabolic stability.

Chemical Formula

- Molecular Formula : C17H18FNO3S

- Molecular Weight : 345.39 g/mol

Antiproliferative Effects

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds with similar structural motifs have shown enhanced inhibitory effects on cell growth compared to their unsubstituted counterparts .

Table 1: Antiproliferative Activity of Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 10.5 | |

| Compound B | HeLa (Cervical Cancer) | 8.2 | |

| Compound C | A549 (Lung Cancer) | 15.0 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, it may act as an inhibitor of RORγt, a transcription factor implicated in autoimmune diseases and cancer .

In Vivo Studies

In vivo studies have highlighted the compound's potential in treating autoimmune conditions such as psoriasis and rheumatoid arthritis. For example, a derivative demonstrated significant efficacy in mouse models at lower doses compared to existing treatments .

Table 2: Efficacy in Animal Models

Case Study: Antitumor Activity

A recent study investigated the antitumor activity of tetrahydroquinoline derivatives, including those with phenylsulfonyl substitutions. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents in oncology .

Research Findings on Metabolism and Bioavailability

Research has also focused on the metabolic pathways of this compound. Studies indicate that modifications to the phenylsulfonyl group can enhance bioavailability and reduce toxicity, making it a promising candidate for further development in drug design .

Q & A

Q. What mechanistic insights exist regarding its potential as a RORγ inverse agonist, based on structural analogs?

- Methodological Answer : Structural analogs with 1,2,3,4-tetrahydroquinoline sulfonamide cores (e.g., 2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide) exhibit RORγ inverse agonism with IC50 <1 µM. Binding assays using fluorescence polarization or TR-FRET identify competitive displacement of co-activator peptides. Molecular docking (PDB: 4L0T) suggests sulfonyl and fluorophenyl groups engage hydrophobic pockets in the RORγ ligand-binding domain .

Q. How do substituent modifications on the tetrahydroquinoline ring affect biological activity?

- Methodological Answer : SAR studies on related compounds (e.g., SR1001, SR1555) reveal that electron-withdrawing groups (e.g., -F, -CF3) at the para position of the sulfonylphenyl moiety enhance potency. For example, introducing a 4-fluorophenylsulfonyl group (as in the target compound) improves IC50 values by stabilizing hydrophobic interactions. Conversely, bulky substituents on the carbamate phenyl ring reduce solubility, necessitating balancing act between potency and pharmacokinetics .

Q. What strategies resolve discrepancies in reported IC50 values for RORγ inverse agonists?

- Methodological Answer : Variations in IC50 values (e.g., 1–15 µM for analogs) arise from assay conditions (e.g., cell type, co-factor concentrations). Standardization using recombinant RORγ-LBD in TR-FRET assays with fixed ATP/co-activator concentrations minimizes variability. For example, ML209 shows IC50 = 51 nM under optimized conditions versus 500 nM in earlier screens. Cross-validation with orthogonal methods (e.g., SPR, cellular reporter assays) is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.